ALDH2 Inhibition: 4-Bromo-2-phenoxybenzaldehyde Demonstrates Moderate Potency Against a Distinct Isozyme Compared to a Close Analog
4-Bromo-2-phenoxybenzaldehyde inhibits human mitochondrial aldehyde dehydrogenase (ALDH2) with an IC50 of 4.6 µM [1]. In contrast, the closely related analog 4-(2-bromophenoxy)benzaldehyde (CAS 86607-73-0) shows no reported activity against ALDH2 but instead inhibits a different isozyme, ALDH3A1, with an IC50 of 2.1 µM [2]. This indicates that 4-bromo-2-phenoxybenzaldehyde possesses a unique isozyme selectivity profile within the bromophenoxybenzaldehyde class, which is critical for studies targeting ALDH2 specifically.
| Evidence Dimension | Inhibition of human aldehyde dehydrogenase (ALDH) isozymes (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.6 µM (4600 nM) against human ALDH2 |
| Comparator Or Baseline | 4-(2-Bromophenoxy)benzaldehyde (CAS 86607-73-0): IC50 = 2.1 µM (2100 nM) against human ALDH3A1; No reported activity against ALDH2. |
| Quantified Difference | 4-Bromo-2-phenoxybenzaldehyde inhibits ALDH2 with an IC50 that is approximately 2.2-fold higher (less potent) than the comparator's activity on ALDH3A1, but crucially, it targets a different isozyme. |
| Conditions | Recombinant human ALDH2 expressed in E. coli, assessed via reduction in dehydrogenase activity [1]. Comparator assessed via ALDH3A1-mediated benzaldehyde oxidation [2]. |
Why This Matters
For projects requiring specific modulation of ALDH2 (implicated in alcohol metabolism and cardiovascular disease) rather than ALDH3A1, 4-bromo-2-phenoxybenzaldehyde is the necessary tool compound; using the comparator would yield irrelevant results due to divergent isozyme targeting.
- [1] BindingDB. (n.d.). BDBM50236910 (CHEMBL4083412) Activity Data for ALDH2. View Source
- [2] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994) Activity Data for ALDH3A1. View Source
